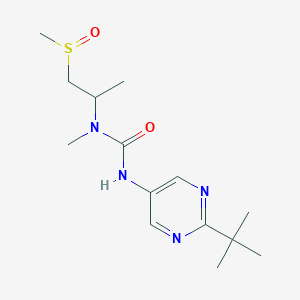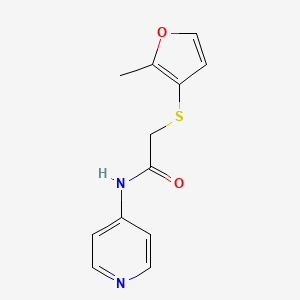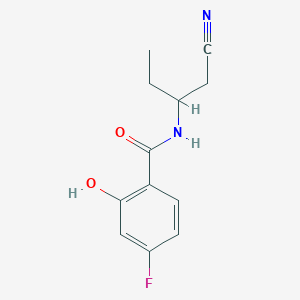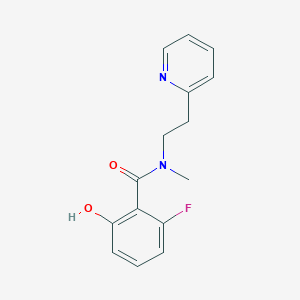
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme involved in the degradation of incretin hormones that regulate glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea have been studied in various research studies. This compound has been shown to reduce inflammation, cancer cell growth, and improve glucose metabolism. It has also been shown to reduce insulin resistance and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea in lab experiments include its potential applications in various scientific research fields, its ability to inhibit certain enzymes, and its potential to reduce inflammation, cancer cell growth, and improve glucose metabolism. The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy, and the need for appropriate dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea. These include further studies on its anti-inflammatory, anti-cancer, and anti-diabetic properties, and its potential applications in other scientific research fields. Future research should also focus on determining the safety and efficacy of this compound, and the appropriate dosing and administration for its potential therapeutic use. Additionally, research should focus on the development of novel derivatives of this compound with improved properties and potential therapeutic applications.
In conclusion, 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound with potential applications in various scientific research fields. Its ability to inhibit certain enzymes, reduce inflammation, cancer cell growth, and improve glucose metabolism make it a promising compound for further research. However, further studies are needed to determine its safety and efficacy, and the appropriate dosing and administration for its potential therapeutic use.
Synthesemethoden
The synthesis of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has been reported in various research studies. One of the methods involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)urea in the presence of a base. Another method involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)thiourea.
Wissenschaftliche Forschungsanwendungen
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. It has also been shown to improve glucose tolerance and insulin sensitivity, which can be beneficial for individuals with diabetes.
Eigenschaften
IUPAC Name |
3-(2-tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-10(9-21(6)20)18(5)13(19)17-11-7-15-12(16-8-11)14(2,3)4/h7-8,10H,9H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOKUTXMLNUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)C(=O)NC1=CN=C(N=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
